molecular formula C20H20BrN3O4 B3918319 1-[3-(5-bromo-2-methoxyphenyl)acryloyl]-4-(4-nitrophenyl)piperazine

1-[3-(5-bromo-2-methoxyphenyl)acryloyl]-4-(4-nitrophenyl)piperazine

Cat. No. B3918319
M. Wt: 446.3 g/mol
InChI Key: GEOYGOCXMXEGQO-XNWCZRBMSA-N
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Description

1-[3-(5-bromo-2-methoxyphenyl)acryloyl]-4-(4-nitrophenyl)piperazine, also known as BmNPP, is a chemical compound that has gained significant attention in the field of scientific research. This compound is a piperazine derivative that has been synthesized using various methods. It has been found to have potential applications in medicinal chemistry, specifically in the development of new drugs for the treatment of various diseases.

Mechanism of Action

The mechanism of action of 1-[3-(5-bromo-2-methoxyphenyl)acryloyl]-4-(4-nitrophenyl)piperazine is not fully understood. However, it is believed to work by inhibiting certain enzymes and receptors in the body. It has been found to have a high affinity for the serotonin transporter, which is a target for many antidepressant drugs. 1-[3-(5-bromo-2-methoxyphenyl)acryloyl]-4-(4-nitrophenyl)piperazine has also been found to inhibit the activity of certain enzymes involved in the inflammatory response.
Biochemical and Physiological Effects:
1-[3-(5-bromo-2-methoxyphenyl)acryloyl]-4-(4-nitrophenyl)piperazine has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been found to have antibacterial and antifungal properties. Additionally, 1-[3-(5-bromo-2-methoxyphenyl)acryloyl]-4-(4-nitrophenyl)piperazine has been found to have anti-inflammatory effects, which may be useful in the treatment of various inflammatory disorders.

Advantages and Limitations for Lab Experiments

One advantage of using 1-[3-(5-bromo-2-methoxyphenyl)acryloyl]-4-(4-nitrophenyl)piperazine in lab experiments is its potential as a new drug candidate for various diseases. It has also been found to have various biochemical and physiological effects, which make it a useful tool for studying different biological processes. However, one limitation of using 1-[3-(5-bromo-2-methoxyphenyl)acryloyl]-4-(4-nitrophenyl)piperazine is its limited availability and high cost, which may make it difficult to use in large-scale experiments.

Future Directions

There are several future directions for the study of 1-[3-(5-bromo-2-methoxyphenyl)acryloyl]-4-(4-nitrophenyl)piperazine. One direction is to further investigate its potential as a new drug candidate for various diseases. Another direction is to study its mechanism of action in more detail. Additionally, further studies are needed to determine its safety and efficacy in humans. Overall, 1-[3-(5-bromo-2-methoxyphenyl)acryloyl]-4-(4-nitrophenyl)piperazine has the potential to be a valuable tool in the development of new drugs and the study of various biological processes.

Scientific Research Applications

1-[3-(5-bromo-2-methoxyphenyl)acryloyl]-4-(4-nitrophenyl)piperazine has been found to have potential applications in medicinal chemistry. It has been studied for its antitumor, antibacterial, and antifungal properties. It has also been found to have potential as a new class of anti-inflammatory agents. Additionally, 1-[3-(5-bromo-2-methoxyphenyl)acryloyl]-4-(4-nitrophenyl)piperazine has been studied for its potential as a new drug for the treatment of depression, anxiety, and other neurological disorders.

properties

IUPAC Name

(E)-3-(5-bromo-2-methoxyphenyl)-1-[4-(4-nitrophenyl)piperazin-1-yl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20BrN3O4/c1-28-19-8-3-16(21)14-15(19)2-9-20(25)23-12-10-22(11-13-23)17-4-6-18(7-5-17)24(26)27/h2-9,14H,10-13H2,1H3/b9-2+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEOYGOCXMXEGQO-XNWCZRBMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Br)C=CC(=O)N2CCN(CC2)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)Br)/C=C/C(=O)N2CCN(CC2)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20BrN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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